N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Description
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and an acetamide side chain bearing a 2,4-dimethylphenyl group. Such compounds are of interest in medicinal chemistry due to the prevalence of thiazole and benzodioxin motifs in bioactive molecules, often associated with antimicrobial, anti-inflammatory, or kinase inhibitory activities .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-3-4-15(14(2)9-13)11-20(24)23-21-22-17(12-27-21)16-5-6-18-19(10-16)26-8-7-25-18/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWKVMIETXHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach begins with the preparation of the benzodioxin and thiazole intermediates. The benzodioxin moiety can be synthesized by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions . The thiazole ring is then introduced through a cyclization reaction involving a thioamide and a haloketone . Finally, the acetamide group is attached via an acylation reaction using acetic anhydride or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Combines a 1,3-thiazol-2-yl ring linked to a 2,3-dihydro-1,4-benzodioxin group (6-position) and a 2,4-dimethylphenyl-acetamide side chain.
- Analog 1: N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () Features a nitro-substituted phenyl-thiazole core and a triazole-acetamide group. The triazole is introduced via click chemistry, enhancing structural complexity .
- Analog 2 : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Analog 3 : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ()
- Analog 4 : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide ()
Table 1: Structural Comparison
Pharmacological and Physicochemical Properties
Bioactivity Insights
- Analog 1: Nitro groups (electron-withdrawing) and triazole-quinoxaline may confer DNA intercalation or antiparasitic properties .
- Analog 2 : Pyridine and triazole groups suggest metal-binding capacity, relevant to enzyme inhibition (e.g., carbonic anhydrase) .
- Analog 4 : Thioether linkages (e.g., 4-methylbenzylthio) could modulate solubility and oxidative stability .
Physicochemical Profile
- Lipophilicity : The target compound’s 2,4-dimethylphenyl group likely increases logP compared to Analog 4’s methylbenzylthio chain.
- Solubility : Sulfanyl and thiadiazole groups (Analog 3, 4) may reduce aqueous solubility versus the target’s acetamide .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and relevant studies that highlight its pharmacological properties.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole moieties. The general synthetic route can be summarized as follows:
-
Starting Materials :
- 2,3-Dihydro-1,4-benzodioxin
- Thiazole derivatives
- Acetamide
-
Reaction Conditions :
- The reaction is often conducted in polar aprotic solvents like DMF (dimethylformamide) under controlled temperatures.
-
Characterization :
- The synthesized compounds are characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm their structures.
2.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives and their potential applications against various pathogens:
- Inhibition Studies : Compounds related to this compound have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, thiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Thiazole Derivative 1 | 0.5 | S. aureus |
| Thiazole Derivative 2 | 16 | E. faecium |
2.2 Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : The compound was tested against several cancer cell lines including A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma). Results indicated that certain derivatives had IC50 values below 10 µM, suggesting significant antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| Caco-2 | <8 |
| HCT116 | <6 |
Case Study 1: Antimicrobial Efficacy
A study focused on the evaluation of a series of thiazole derivatives revealed that modifications at the thiazole ring significantly enhanced antimicrobial activity. Compounds with naphthalenic substitutions showed improved efficacy against resistant bacterial strains compared to their unsubstituted counterparts .
Case Study 2: Anticancer Mechanisms
In another investigation, the mechanism of action for certain thiazole derivatives was linked to their ability to inhibit specific protein kinases involved in cancer progression. For example, compounds demonstrated sub-micromolar inhibition against DYRK1A kinase which plays a crucial role in cell proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
